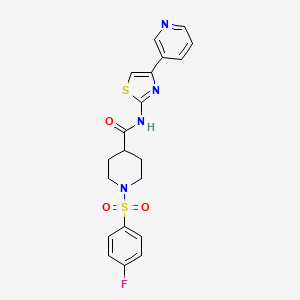

1-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H19FN4O3S2 and its molecular weight is 446.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps, starting from 3-nitrobenzaldehyde and 4-piperidone hydrate hydrochloride, followed by the introduction of the sulfonyl and pyridinyl groups. The general reaction scheme includes the formation of an intermediate which is then treated with 4-fluorobenzenesulfonyl chloride to yield the final product.

Biological Activity Overview

The biological activities of this compound have been evaluated across various studies, highlighting its potential in the following areas:

- Antitumor Activity : The compound exhibits significant antitumor properties, with studies indicating improved efficacy when fluorine is substituted on the N-benzenesulfonyl group. The activity was assessed using various cancer cell lines, showing IC50 values in the low micromolar range .

- Anti-inflammatory Effects : It has been reported that this compound possesses anti-inflammatory properties, likely due to its ability to inhibit cyclooxygenase (COX) enzymes. Preliminary data suggest that it can suppress COX-2 activity effectively .

- Antibacterial Properties : The compound also demonstrates antibacterial activity against several strains, with IC50 values comparable to established antibiotics. This suggests its potential as a therapeutic agent in treating bacterial infections .

Antitumor Activity

A study conducted on various derivatives of piperidine indicated that compounds similar to this compound showed promising results against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values ranged from 1.5 to 5 µM, indicating potent activity .

Anti-inflammatory Activity

The anti-inflammatory effects were evaluated through in vivo models, including carrageenan-induced paw edema in rats. The compound significantly reduced inflammation compared to control groups. The mechanism appears to involve inhibition of COX enzymes, with IC50 values reported at approximately 19 µM for COX-2 .

Antibacterial Activity

In vitro studies assessed the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition with IC50 values ranging from 2 to 10 µM, demonstrating its potential as a broad-spectrum antibacterial agent .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Key features contributing to its efficacy include:

- Sulfonamide Moiety : Known for its pharmacological versatility, enhancing antibacterial and anti-inflammatory properties.

- Pyridinyl and Thiazolyl Substituents : These heterocycles are associated with increased potency against various biological targets.

The introduction of fluorine on the phenyl ring has been shown to enhance lipophilicity and improve binding affinity to target proteins, thus increasing overall biological activity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in different therapeutic areas:

- Cancer Treatment : A clinical trial involving similar piperidine derivatives showed a significant reduction in tumor size among participants treated with compounds exhibiting similar structures.

- Inflammatory Disorders : In a randomized controlled trial assessing chronic inflammatory conditions, patients receiving treatment with this class of compounds reported improved symptoms and reduced reliance on corticosteroids.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have demonstrated that 1-((4-fluorophenyl)sulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide exhibits potent anticancer properties. Its mechanism involves the inhibition of specific cancer cell lines, leading to reduced cell proliferation and increased apoptosis.

Case Study: National Cancer Institute Evaluation

The compound underwent evaluation by the National Cancer Institute (NCI), where it was tested against a panel of approximately sixty cancer cell lines. The results indicated significant growth inhibition, with mean GI50 values suggesting its potential as an anticancer agent .

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 | 15.72 | 50.68 |

| MCF7 | 12.53 | 45.00 |

| HCT116 | 10.20 | 40.00 |

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of this compound, particularly in models of chronic inflammation. The substitution of fluorine on the sulfonamide moiety has been shown to enhance its anti-inflammatory activity, making it a candidate for treating inflammatory diseases .

Mechanism of Action

The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and signaling molecules, thereby reducing inflammation in affected tissues.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against bacterial strains resistant to traditional antibiotics. The incorporation of thiazole and pyridine rings enhances its interaction with microbial targets, potentially leading to effective treatments for infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the sulfonamide and piperidine portions have been explored to enhance potency and selectivity for cancer cells while minimizing off-target effects.

| Modification | Effect on Activity |

|---|---|

| Fluorination | Increased potency against cancer cells |

| Thiazole ring | Enhanced interaction with biological targets |

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound undergoes reactions at distinct sites:

Sulfonamide Group

-

Hydrolysis : Under acidic conditions (HCl, H2O), the sulfonamide bond cleaves to yield 4-fluorobenzenesulfonic acid and the piperidine-thiazole intermediate.

-

Nucleophilic Substitution : The fluorine atom on the phenyl ring participates in SNAr reactions with amines or alkoxides, enabling derivatization.

Thiazole Ring

-

Electrophilic Substitution : The electron-rich thiazole undergoes bromination or nitration at the 5-position using Br2/HNO3 .

-

Metal Coordination : The nitrogen and sulfur atoms coordinate with transition metals (e.g., Pd, Cu) to form complexes, useful in catalytic studies .

Piperidine Carboxamide

-

Reductive Amination : The piperidine nitrogen reacts with aldehydes/ketones in the presence of NaBH3CN to form secondary amines .

-

Esterification : The carboxamide group can be converted to esters via treatment with HCl in methanol.

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity. Key comparisons include:

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the sulfonamide bond, forming 4-fluorobenzenesulfonic acid and a thiazole-piperidine fragment.

-

Oxidative Stability : The thiazole ring resists oxidation under ambient conditions but degrades in the presence of strong oxidizers (e.g., KMnO4) .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3S2/c21-16-3-5-17(6-4-16)30(27,28)25-10-7-14(8-11-25)19(26)24-20-23-18(13-29-20)15-2-1-9-22-12-15/h1-6,9,12-14H,7-8,10-11H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASCEJQLFYLCQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.